

A Comparative Performance Analysis of Disperse Brown 4 on Nylon and Polyester

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A comprehensive evaluation of C.I. **Disperse Brown 4** reveals distinct performance characteristics when applied to nylon (polyamide) and polyester (polyethylene terephthalate) fibers. This guide provides a detailed comparison of its dyeing efficiency, colorfastness, and the experimental protocols essential for an objective assessment, tailored for researchers, scientists, and professionals in textile chemistry.

Disperse Brown 4, a monoazo dye, is a versatile colorant for hydrophobic synthetic fibers. However, its efficacy and the durability of the resulting coloration are significantly influenced by the polymer substrate. Generally, polyester exhibits superior fastness properties with disperse dyes compared to nylon, a trend that holds true for **Disperse Brown 4**. This difference is primarily attributed to the more crystalline and hydrophobic nature of polyester, which allows for strong dye-fiber interactions and better retention of the dye molecules within the fiber structure.

Quantitative Performance Data

To provide a clear and concise comparison, the following table summarizes the typical performance of **Disperse Brown 4** on nylon and polyester across key metrics. The data is a synthesis of established performance characteristics for this class of dye on these specific fibers.



Performance Metric	Polyester (PET)	Nylon (Polyamide)
Color Strength (K/S)	High	Moderate to High
Wash Fastness (ISO 105-C06)	Good (4)	Fair to Poor (2-3)
Light Fastness (ISO 105-B02)	Good (5-6)	Moderate to Good (4-5)
Crocking Fastness - Dry (AATCC 8)	Very Good (4-5)	Good (4)
Crocking Fastness - Wet (AATCC 8)	Good (4)	Moderate (3)
Perspiration Fastness (ISO 105-E04)	Excellent (5)	Good (4)
Ironing Fastness (ISO 105- X11)	Excellent (4-5)	Good (4)

Note: Fastness ratings are on a scale of 1 to 5, with 5 representing the best performance. Light fastness is rated on a blue wool scale of 1 to 8.

Experimental Protocols

Reproducible and standardized experimental procedures are critical for the accurate evaluation of dye performance. The following sections detail the methodologies for dyeing and for assessing the key fastness properties of fabrics dyed with **Disperse Brown 4**.

Dyeing Procedures

Polyester (High-Temperature, High-Pressure Method):

- Fabric Preparation: Scour the polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and dry.
- Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.



- Dye Dispersion: Create a paste of **Disperse Brown 4** (e.g., 2% on weight of fiber) with a small amount of dispersing agent and warm water. Add this dispersion to the dyebath.
- Dyeing Cycle: Introduce the polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute. Maintain this temperature for 45-60 minutes.
- Cooling and Rinsing: Cool the dyebath to 70°C before draining. Rinse the dyed fabric with hot and then cold water.
- Reduction Clearing: To improve wash fastness, treat the fabric with a solution of 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes. Rinse thoroughly and neutralize with a weak acetic acid solution if necessary.

Nylon (Atmospheric Dyeing Method):

- Fabric Preparation: Scour the nylon fabric similarly to polyester.
- Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1, a dispersing agent (1 g/L), and adjust the pH to 4.5-5.5 with acetic acid.
- Dye Dispersion: Prepare the **Disperse Brown 4** dispersion as described for polyester.
- Dyeing Cycle: Introduce the nylon fabric into the dyebath at 40°C. Raise the temperature to 100°C at a rate of 1.5-2.0°C per minute. Maintain this temperature for 60-90 minutes.
- Cooling and Rinsing: Cool the dyebath to 60°C before draining. Rinse the fabric thoroughly with warm and then cold water.

Colorfastness Testing Protocols

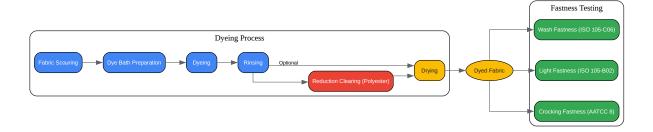
- Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is mechanically agitated in a soap solution at a specified temperature (e.g., 60°C) and time. The change in color of the specimen and the staining of the multi-fiber strip are assessed using grey scales.
- Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light, which mimics natural daylight, under controlled conditions. The change in color is assessed by comparing it with a set of blue wool standards.



Crocking (Rubbing) Fastness (AATCC Test Method 8): The amount of color transferred from
the surface of the dyed fabric to a standard white cotton cloth by rubbing is determined. The
test is performed under both dry and wet conditions, and the staining of the white cloth is
assessed using a grey scale.

Visual Representation of Experimental Workflows

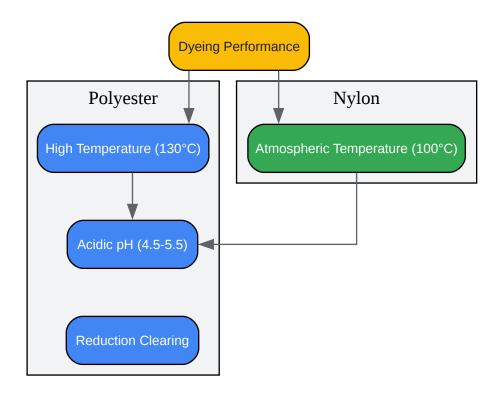
To further clarify the experimental processes, the following diagrams illustrate the key stages in the performance evaluation of **Disperse Brown 4**.



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Caption: Experimental workflow for dyeing and fastness evaluation of Disperse Brown 4.





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Caption: Key dyeing parameters for **Disperse Brown 4** on polyester and nylon.

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